molecular formula C24H18ClFN2O2 B2835473 (4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-14-1

(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone

Cat. No.: B2835473
CAS No.: 477709-14-1
M. Wt: 420.87
InChI Key: BTGKNDJAZLRZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a synthetic organic molecule. It is characterized by the presence of a pyrazole ring, a biphenyl group, and a chlorophenyl moiety, indicating potential usefulness in various scientific fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone typically involves the following steps:

  • Formation of the pyrazole ring: : The reaction between hydrazine and an α,β-unsaturated ketone creates the pyrazole moiety.

  • Introduction of the biphenyl group: : A Suzuki coupling reaction is often employed to link the biphenyl group to the pyrazole ring.

  • Attachment of the chlorophenyl group: : This step involves the use of a chlorinated benzoyl chloride derivative and a base to introduce the (4-chlorophenyl) group via an acylation reaction.

  • Final assembly: : The final product is obtained by reacting the intermediate with 2-fluoro-1,1'-biphenyl-4-yl ethanol under appropriate conditions.

Industrial Production Methods

Industrial production typically scales up these methods using batch or continuous flow reactors. Optimal conditions involve controlled temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions:

  • Oxidation: : It can be oxidized, altering its functional groups.

  • Reduction: : Reduction can occur at the pyrazole ring or other susceptible areas.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can be facilitated by the various aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate, under acidic or basic conditions.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).

  • Substitution: : Halogenating agents or nucleophiles for substitution on the aromatic rings.

Major Products Formed

  • Oxidation: : Leads to hydroxyl or ketone derivatives.

  • Reduction: : Results in alcohols or amines.

  • Substitution: : Generates halogenated or alkylated derivatives.

Scientific Research Applications

The compound has extensive applications, such as:

  • Chemistry: : Used as a building block in synthetic organic chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or ligand in biological systems.

  • Medicine: : Studied for its therapeutic potential in treating diseases due to its diverse biological activities.

  • Industry: : Utilized in material sciences for developing advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Binding to molecular targets: : This can include enzymes or receptors.

  • Pathways: : Modulates biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

This compound is unique due to the specific substitution pattern and the combination of functional groups. Similar compounds include:

  • (4-fluorophenyl)(3-{1-[4-(2-fluorophenyl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Lacks the chlorine atom.

  • (4-bromophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Substituted with bromine instead of chlorine.

  • (4-chlorophenyl)(3-{1-[4-biphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone: : Lacks the fluorine atom.

This compound’s unique structure offers a diverse range of chemical and biological properties that make it a valuable subject in scientific research.

Properties

IUPAC Name

(4-chlorophenyl)-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O2/c1-16(23-13-14-28(27-23)24(29)18-7-9-19(25)10-8-18)30-20-11-12-21(22(26)15-20)17-5-3-2-4-6-17/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGKNDJAZLRZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.